An In-depth Technical Guide to Ethyl 4-hydroxybutanoate: Chemical Properties and Structure
An In-depth Technical Guide to Ethyl 4-hydroxybutanoate: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 4-hydroxybutanoate (B1227057), an organic compound with the chemical formula C₆H₁₂O₃, is a versatile molecule with applications spanning the pharmaceutical, flavor, and polymer industries.[1] This technical guide provides a comprehensive overview of its chemical properties, structure, synthesis, and potential biological activities, with a focus on data and methodologies relevant to research and development.
Chemical Structure and Identification
Ethyl 4-hydroxybutanoate is the ethyl ester of 4-hydroxybutanoic acid. It possesses both a hydroxyl (-OH) and an ester (-COOCH₂CH₃) functional group.
Below is a 2D representation of the chemical structure of ethyl 4-hydroxybutanoate.
Caption: 2D Chemical Structure of Ethyl 4-hydroxybutanoate.
Table 1: Compound Identification
| Identifier | Value |
| IUPAC Name | ethyl 4-hydroxybutanoate[1] |
| CAS Number | 999-10-0[2] |
| Molecular Formula | C₆H₁₂O₃[3] |
| Molecular Weight | 132.16 g/mol [1] |
| SMILES | CCOC(=O)CCCO[1] |
| InChI | InChI=1S/C6H12O3/c1-2-9-6(8)4-3-5-7/h7H,2-5H2,1H3[1] |
Physicochemical Properties
Ethyl 4-hydroxybutanoate is a colorless liquid under standard conditions.[1] A summary of its key physicochemical properties is presented below.
Table 2: Physicochemical Data
| Property | Value |
| Appearance | Colorless liquid[1] |
| Boiling Point | 204.8 ± 23.0 °C at 760 mmHg |
| Density | 1.027 ± 0.1 g/cm³ |
| Solubility | Soluble in water, ethanol (B145695), and ether.[1] |
| Flash Point | 81 °C |
| pKa | 14.88 ± 0.10 (Predicted) |
| LogP | 0.43[4] |
Experimental Protocols
Synthesis
Method 1: Fischer Esterification of 4-Hydroxybutanoic Acid
This method involves the acid-catalyzed esterification of 4-hydroxybutanoic acid with ethanol.
-
Materials: 4-hydroxybutanoic acid, absolute ethanol, concentrated sulfuric acid, sodium bicarbonate solution (saturated), brine, anhydrous magnesium sulfate, ethyl acetate (B1210297).
-
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-hydroxybutanoic acid in an excess of absolute ethanol (e.g., 5-10 molar equivalents).[5]
-
Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the carboxylic acid weight).[6]
-
Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[7]
-
After cooling to room temperature, neutralize the excess acid by slowly adding a saturated solution of sodium bicarbonate until effervescence ceases.
-
Remove the excess ethanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine (1 x 50 mL).
-
Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude ethyl 4-hydroxybutanoate.
-
Caption: Fischer Esterification Workflow.
Method 2: Synthesis from γ-Butyrolactone
This method involves the acid-catalyzed ring-opening of γ-butyrolactone with ethanol.
-
Materials: γ-Butyrolactone, absolute ethanol, dry hydrogen bromide gas or concentrated hydrobromic acid.[8]
-
Procedure:
-
Dissolve γ-butyrolactone in absolute ethanol in a suitable flask.
-
Cool the solution in an ice bath.
-
Bubble dry hydrogen bromide gas through the solution or add concentrated hydrobromic acid dropwise while maintaining the low temperature.
-
Allow the reaction to proceed for several hours. Monitor the reaction by GC or TLC.
-
Work-up involves neutralization with a weak base, extraction with an organic solvent, and subsequent purification.
-
Purification
Vacuum Distillation
Crude ethyl 4-hydroxybutanoate can be purified by vacuum distillation.
-
Apparatus: A standard vacuum distillation setup with a fractionating column.
-
Procedure:
-
Transfer the crude product to a round-bottom flask.
-
Connect the flask to the distillation apparatus and apply a vacuum.
-
Heat the flask gently in an oil bath.
-
Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point is approximately 71-73 °C at 12 mmHg.[9]
-
Analytical Characterization
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a standard technique for assessing the purity and confirming the identity of ethyl 4-hydroxybutanoate.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Typical GC Conditions:
-
Column: A nonpolar or semi-polar capillary column (e.g., DB-5 or equivalent).
-
Carrier Gas: Helium or hydrogen.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 30 to 200.
-
-
Expected Retention Index: The Kovats retention index on a standard non-polar column is approximately 1022.[1]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR are essential for structural elucidation.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).
-
Solvent: Deuterated chloroform (B151607) (CDCl₃).
-
¹H NMR (300 MHz, CDCl₃):
-
δ 4.12 (q, J = 7.1 Hz, 2H, -OCH₂CH₃)
-
δ 3.68 (t, J = 6.2 Hz, 2H, -CH₂OH)
-
δ 2.44 (t, J = 7.3 Hz, 2H, -COCH₂-)
-
δ 1.90 (p, J = 6.8 Hz, 2H, -CH₂CH₂CH₂-)
-
δ 1.25 (t, J = 7.1 Hz, 3H, -OCH₂CH₃)
-
-
¹³C NMR (75 MHz, CDCl₃):
-
δ 173.9 (-COO-)
-
δ 62.1 (-CH₂OH)
-
δ 60.5 (-OCH₂CH₃)
-
δ 30.7 (-COCH₂-)
-
δ 28.4 (-CH₂CH₂CH₂-)
-
δ 14.2 (-OCH₂CH₃)
-
Caption: Experimental Workflow for Synthesis and Analysis.
Potential Biological Activity and Signaling Pathways
While research on the specific biological signaling pathways of ethyl 4-hydroxybutanoate is limited, its structural similarity to gamma-hydroxybutyric acid (GHB) suggests potential interactions with the central nervous system.
Sedative-Hypnotic Effects
GHB is a known neuromodulator that exerts its primary sedative and hypnotic effects through the GABA-B receptor.[10][11] It is plausible that ethyl 4-hydroxybutanoate, as a pro-drug or analogue, could be metabolized to GHB or interact directly with GABA-B receptors, leading to similar effects. The proposed mechanism involves the activation of GABA-B receptors, which are G-protein coupled receptors that lead to the inhibition of adenylyl cyclase and a decrease in neuronal excitability.
Caption: Putative Sedative-Hypnotic Signaling Pathway.
Antioxidant Activity
Some studies suggest that short-chain hydroxy esters may possess antioxidant properties.[12] The mechanism is not fully elucidated but could involve direct radical scavenging by the hydroxyl group or indirect effects on cellular antioxidant pathways. For instance, some short-chain fatty acids have been shown to modulate the Nrf2 pathway, a key regulator of cellular redox homeostasis.[13] Further research is needed to determine if ethyl 4-hydroxybutanoate acts through similar mechanisms.
Conclusion
Ethyl 4-hydroxybutanoate is a valuable chemical with well-defined properties and multiple synthetic routes. Its potential biological activities, particularly its sedative-hypnotic and antioxidant effects, warrant further investigation to elucidate the underlying molecular mechanisms. The experimental protocols and data presented in this guide provide a solid foundation for researchers and professionals working with this compound.
References
- 1. Ethyl 4-hydroxybutanoate | C6H12O3 | CID 357772 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Ethyl 4-hydroxybutanoate synthesis - chemicalbook [chemicalbook.com]
- 3. ethyl 4-hydroxybutanoate [webbook.nist.gov]
- 4. Sedative-Hypnotic Agents That Impact Gamma-Aminobutyric Acid Receptors: Focus on Flunitrazepam, Gamma-Hydroxybutyric Acid, Phenibut, and Selank - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. athabascau.ca [athabascau.ca]
- 6. Fischer Esterification-Typical Procedures - operachem [operachem.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. orgsyn.org [orgsyn.org]
- 10. Role of GABA(B) receptors in the sedative/hypnotic effect of gamma-hydroxybutyric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Behavioral Analyses of GHB: Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis of Short-Chain-Fatty-Acid Resveratrol Esters and Their Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
